N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-(ethanesulfonyl)benzamide
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Overview
Description
“N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-(ethanesulfonyl)benzamide” is a chemical compound with a molecular weight of 447.38 and a molecular formula of C16 H12 Cl2 N2 O3 S3 . It has a logP value of 4.6694, a logD value of 4.6185, and a logSw value of -4.7032 . It has 7 hydrogen bond acceptors and 1 hydrogen bond donor .
Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The exact molecular structure of this compound would need to be confirmed through similar methods.Physical And Chemical Properties Analysis
This compound has a molecular weight of 447.38, a molecular formula of C16 H12 Cl2 N2 O3 S3, and is achiral . It has a logP value of 4.6694, a logD value of 4.6185, and a logSw value of -4.7032 . It has 7 hydrogen bond acceptors and 1 hydrogen bond donor .Scientific Research Applications
Anticancer Activity
Compound A: has been investigated for its cytotoxic effects against cancer cell lines. In vitro studies demonstrated promising antiproliferative activity against three cancer types:
Notably, compounds 5d , 5g , 5h , and 5i exhibited significant antiproliferative effects with IC50 values ranging from 1 to 5 µM .
Future Directions
Mechanism of Action
Target of Action
The primary target of N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-(ethanesulfonyl)benzamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and growth.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This transition is crucial for DNA replication. By inhibiting CDK2, the compound can effectively halt cell division, which could have downstream effects on tissue growth and development.
Pharmacokinetics
The compound’s logp value of 46694 suggests it is lipophilic, which could influence its absorption and distribution within the body
Result of Action
The primary result of the action of N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-(ethanesulfonyl)benzamide is the inhibition of cell division and growth
properties
IUPAC Name |
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-ethylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O3S3/c1-2-26(22,23)10-5-3-4-9(6-10)15(21)20-16-19-12(8-24-16)11-7-13(17)25-14(11)18/h3-8H,2H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXKHQRCJGHWSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-(ethanesulfonyl)benzamide |
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